molecular formula C9H8Cl2O B11895365 4,5-dichloro-2,3-dihydro-1H-inden-1-ol

4,5-dichloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11895365
M. Wt: 203.06 g/mol
InChI Key: WDADKGIADWWPGI-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8Cl2O It is a derivative of indanone and is characterized by the presence of two chlorine atoms and a hydroxyl group on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of 2,3-dihydro-1H-inden-1-ol. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: 4,5-Dichloro-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,3-Dihydro-1H-inden-1-ol.

    Substitution: Various substituted indanone derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with chlorine atoms at different positions.

    2,3-Dihydro-1H-inden-1-ol: Lacks the chlorine atoms.

    4,5-Dichloro-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

4,5-Dichloro-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

4,5-dichloro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8Cl2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2

InChI Key

WDADKGIADWWPGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2Cl)Cl

Origin of Product

United States

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